REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:6][CH:7]([CH3:13])[C:8]([O:10]CC)=[O:9])[CH3:5])[CH3:2].[OH-].[K+:15].O.C(O)C>>[CH2:1]([O:3][CH:4]([O:6][CH:7]([CH3:13])[C:8]([O-:10])=[O:9])[CH3:5])[CH3:2].[K+:15] |f:1.2,5.6|
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Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)OC(C(=O)OCC)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
the solution is stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 20 g hexane
|
Reaction Time |
1 h |
Name
|
potassium 2-[(1'-ethoxy)ethoxy]propanoate
|
Type
|
product
|
Smiles
|
C(C)OC(C)OC(C(=O)[O-])C.[K+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 109.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |